Vinylisopentyl ether

Overview

Description

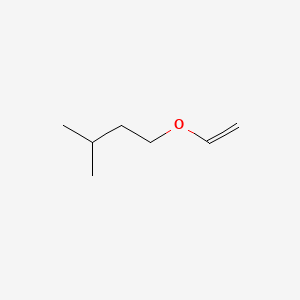

Vinylisopentyl ether is an organic compound with the molecular formula C7H14O. It is a type of vinyl ether, characterized by the presence of a vinyl group (CH2=CH-) attached to an oxygen atom, which is further connected to an isopentyl group. Vinyl ethers are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications .

Preparation Methods

Vinylisopentyl ether can be synthesized through several methods, including:

Chemical Reactions Analysis

Vinylisopentyl ether undergoes various chemical reactions, including:

Polymerization: Vinyl ethers can undergo cationic polymerization, often catalyzed by Lewis acids or Brønsted acids.

Oxidation and Reduction: this compound can be oxidized to form corresponding aldehydes or acids, depending on the reagents and conditions used.

Substitution Reactions: The vinyl group in this compound can participate in substitution reactions, forming various derivatives.

Scientific Research Applications

Vinylisopentyl ether has numerous applications in scientific research, including:

Polymer Chemistry: It is used as a monomer in the synthesis of custom-tailored polymers with well-defined structures and properties.

Material Science: The polymers derived from this compound are used in the development of advanced materials with specific mechanical and thermal properties.

Biological Research: Vinyl ethers are explored for their potential use in drug delivery systems and other biomedical applications due to their reactivity and ability to form biocompatible materials.

Industrial Applications: This compound is used in the production of coatings, adhesives, and other industrial products that require specific chemical properties.

Mechanism of Action

The mechanism of action of vinylisopentyl ether in polymerization involves the formation of a cationic intermediate, which propagates the polymer chain. The reactivity of the vinyl group allows for the formation of various polymer structures, depending on the catalysts and conditions used . In biological applications, the reactivity of this compound can be harnessed to form biocompatible materials that interact with specific molecular targets .

Comparison with Similar Compounds

Vinylisopentyl ether can be compared with other vinyl ethers, such as:

Ethyl Vinyl Ether: Similar in reactivity but differs in the alkyl group attached to the oxygen atom.

n-Butyl Vinyl Ether: Has a longer alkyl chain, affecting its physical properties and reactivity.

iso-Butyl Vinyl Ether: Similar in structure but with a different branching pattern in the alkyl group.

This compound is unique due to its specific isopentyl group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer chemistry and material science .

Biological Activity

Vinylisopentyl ether, a member of the vinyl ether family, is recognized for its unique chemical properties and potential applications in various fields, including polymer chemistry and medicinal chemistry. This article aims to provide an in-depth examination of its biological activity, drawing on diverse sources of information, including research studies, patents, and case studies.

This compound is characterized by its vinyl group, which allows it to participate in various chemical reactions, particularly polymerization processes. Its structure enables it to act as a monomer in the synthesis of polymers with desirable properties.

1. Polymer Synthesis

This compound has been utilized in the development of bio-based poly(vinyl ether) copolymers. These polymers exhibit improved properties compared to traditional alkyd resins, such as enhanced thermal stability and lower viscosity, making them suitable for coatings and adhesives. The synthesis involves cationic polymerization methods that are more energy-efficient and environmentally friendly than conventional methods .

2. Bioorthogonal Chemistry

Recent studies have highlighted the role of vinyl ethers as protecting groups in bioorthogonal reactions. For instance, this compound can be used to release alcohol-containing molecules in a controlled manner within biological systems. This property is particularly useful in drug delivery systems where precise timing and location of drug release are critical .

Case Study 1: Polymer Coatings

A study explored the use of vinyl ether-based monomers derived from renewable resources like soybean oil. The resulting polymers demonstrated significant improvements in mechanical properties and thermal resistance compared to traditional coatings. The bio-based nature of these polymers also aligns with sustainability goals in materials science .

Case Study 2: Drug Delivery Systems

In a bioorthogonal chemistry application, vinyl ethers were employed to create double prodrugs that could be activated in live cells. This approach demonstrated that this compound could effectively mask the cytotoxic effects of certain drugs until they reached their target site, enhancing therapeutic efficacy while minimizing side effects .

Table 1: Properties of this compound-Based Polymers

| Property | This compound Polymer | Traditional Alkyd Resin |

|---|---|---|

| Thermal Stability | High | Moderate |

| Viscosity | Low | High |

| Environmental Impact | Low (bio-based) | High (petroleum-based) |

| Mechanical Strength | Enhanced | Standard |

Properties

IUPAC Name |

1-ethenoxy-3-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUCYKBVFAPWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192859 | |

| Record name | Vinylisopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39782-38-2 | |

| Record name | Vinylisopentyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039782382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylisopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.